molecular formula C22H19NO3 B5761902 2-[(4-Acetylbenzyl)oxy]-N~1~-phenylbenzamide

2-[(4-Acetylbenzyl)oxy]-N~1~-phenylbenzamide

Cat. No.: B5761902
M. Wt: 345.4 g/mol
InChI Key: IAWFBGCIXJQJJA-UHFFFAOYSA-N
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Description

2-[(4-Acetylbenzyl)oxy]-N~1~-phenylbenzamide is an organic compound with a complex structure that includes both benzamide and acetylbenzyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(4-Acetylbenzyl)oxy]-N~1~-phenylbenzamide typically involves multiple steps. One common method includes the reaction of 4-acetylbenzyl chloride with N1-phenylbenzamide in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature. The product is then purified using techniques such as recrystallization or column chromatography .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, industrial methods often incorporate advanced purification techniques to ensure the high purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2-[(4-Acetylbenzyl)oxy]-N~1~-phenylbenzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products

Scientific Research Applications

2-[(4-Acetylbenzyl)oxy]-N~1~-phenylbenzamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-[(4-Acetylbenzyl)oxy]-N~1~-phenylbenzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • 4-Acetylbenzyl chloride
  • N~1~-phenylbenzamide
  • Benzyl alcohol derivatives

Uniqueness

2-[(4-Acetylbenzyl)oxy]-N~1~-phenylbenzamide is unique due to its combined structural features, which confer distinct chemical reactivity and biological activity

Properties

IUPAC Name

2-[(4-acetylphenyl)methoxy]-N-phenylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19NO3/c1-16(24)18-13-11-17(12-14-18)15-26-21-10-6-5-9-20(21)22(25)23-19-7-3-2-4-8-19/h2-14H,15H2,1H3,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IAWFBGCIXJQJJA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=C(C=C1)COC2=CC=CC=C2C(=O)NC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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